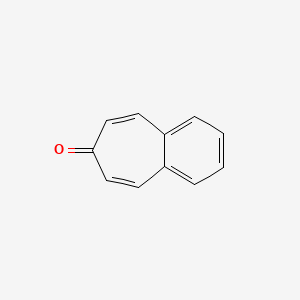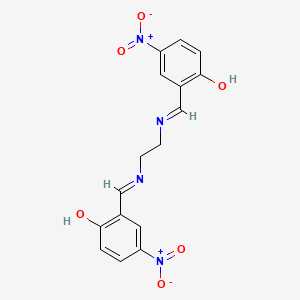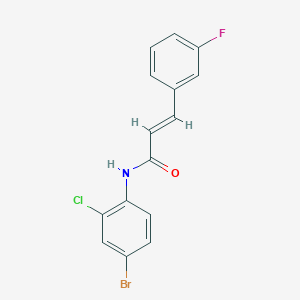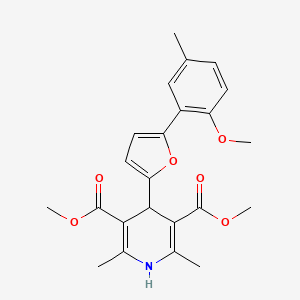
1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is often used in research to mimic bacterial membranes . This compound is characterized by its two myristoyl chains and a glycerol backbone, making it a useful model for studying membrane dynamics and interactions.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent deprotection steps . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can target the phosphate group, potentially altering the compound’s charge and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lipid peroxides, while reduction may yield dephosphorylated derivatives .
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for studying membrane dynamics and drug delivery.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting bacterial infections.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products to enhance stability and delivery of active ingredients .
作用機序
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane fusion . Its anionic nature allows it to form electrostatic interactions with positively charged molecules, further modulating its biological effects .
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) sodium salt: Similar in structure but with palmitic acid chains instead of myristic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of a glycerol group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features a choline group, making it a zwitterionic phospholipid.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is unique due to its specific combination of myristic acid chains and glycerol backbone, which provides distinct biophysical properties. Its anionic nature and ability to mimic bacterial membranes make it particularly valuable in research focused on bacterial interactions and membrane dynamics .
特性
分子式 |
C34H66NaO10P |
|---|---|
分子量 |
743.2 g/mol |
IUPAC名 |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2; |
InChIキー |
QLNOOKSBAYIHQI-VYJREEEBSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)

![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)








